![molecular formula C15H14FNO2S B14355096 2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide CAS No. 90280-14-1](/img/structure/B14355096.png)
2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group (S=O) attached to a methylene bridge, which is further connected to a phenyl ring and a fluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide typically involves the reaction of 4-fluorobenzyl chloride with phenylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide involves its interaction with specific molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins or enzymes. The fluorophenyl and phenyl rings contribute to the compound’s lipophilicity, affecting its ability to cross biological membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Modafinil: A well-known sulfinyl compound used as a wakefulness-promoting agent.
Armodafinil: The R-enantiomer of modafinil with similar pharmacological effects.
Sulindac: A nonsteroidal anti-inflammatory drug (NSAID) with a sulfoxide group.
Uniqueness
2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide is unique due to the presence of both fluorophenyl and phenyl rings, which can enhance its binding interactions and biological activity. The combination of these structural features may result in distinct pharmacokinetic and pharmacodynamic properties compared to other sulfinyl compounds.
Propriétés
Numéro CAS |
90280-14-1 |
|---|---|
Formule moléculaire |
C15H14FNO2S |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)-phenylmethyl]sulfinylacetamide |
InChI |
InChI=1S/C15H14FNO2S/c16-13-8-6-12(7-9-13)15(20(19)10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,17,18) |
Clé InChI |
MQJAICLKVWBVCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)S(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


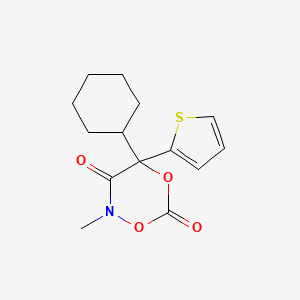
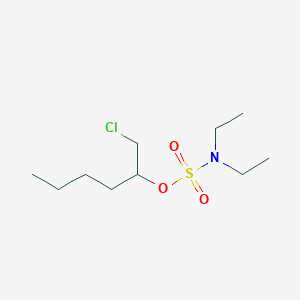
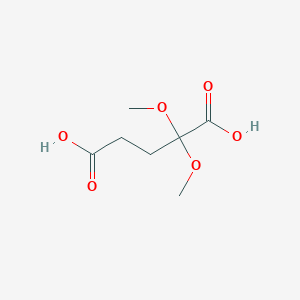


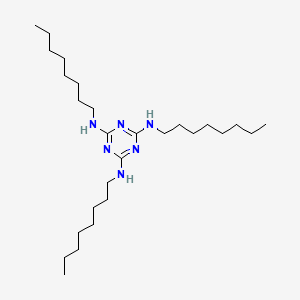
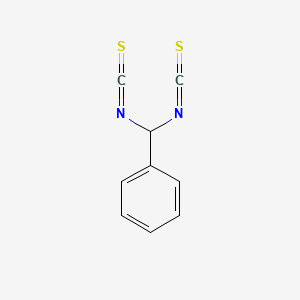
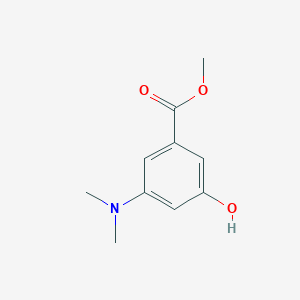
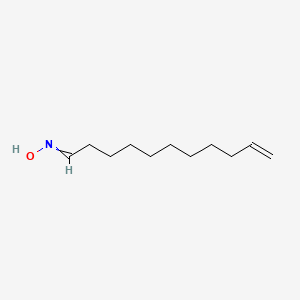
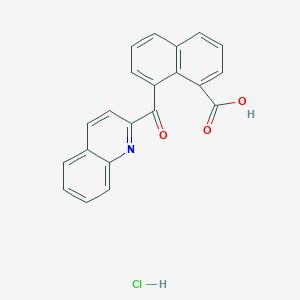
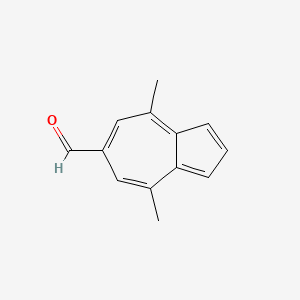

![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
